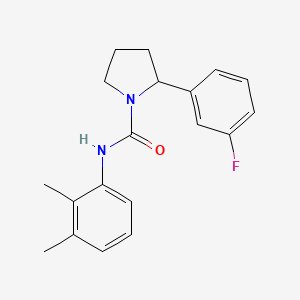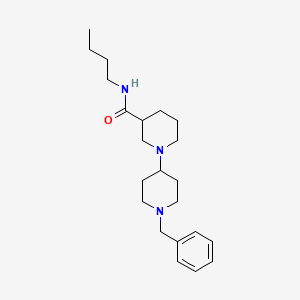![molecular formula C23H28N2O4 B6137414 methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6137414.png)
methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. JWH-018 has been used as a research chemical to study the endocannabinoid system and its effects on the human body.
Mécanisme D'action
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. It produces similar effects to THC, such as euphoria, relaxation, and altered perception. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has a high affinity for the CB1 receptor, which makes it more potent than THC.
Biochemical and Physiological Effects:
methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause bronchodilation and bronchoconstriction. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has also been shown to affect the release of neurotransmitters in the brain, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has several advantages for lab experiments, such as its high potency and ability to bind to the CB1 receptor. However, it also has several limitations, such as its potential for abuse and lack of specificity for the CB1 receptor. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate is also a Schedule I controlled substance in the United States, which limits its availability for research purposes.
Orientations Futures
There are several future directions for research on methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate and synthetic cannabinoids. One area of research is the development of more specific CB1 receptor agonists that have fewer side effects and less potential for abuse. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Additionally, research is needed to better understand the pharmacokinetics and metabolism of methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate in the human body.
Méthodes De Synthèse
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate is synthesized using a multi-step process that involves the condensation of 1-naphthoyl chloride with 1-pentyl-3-(4-chlorobenzyloxy)pyrrolidine, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has been used in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of THC. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
methyl 5-[3-[(naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-29-22(27)13-5-12-21(26)25-14-6-7-17(16-25)15-24-23(28)20-11-4-9-18-8-2-3-10-19(18)20/h2-4,8-11,17H,5-7,12-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUCCGZTOVWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)



![5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137421.png)